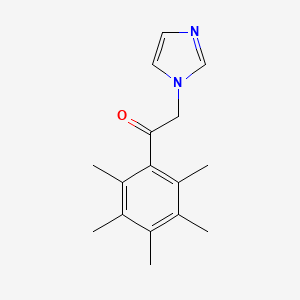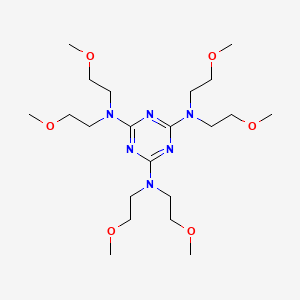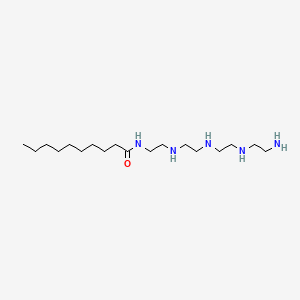
Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- is a complex organic compound characterized by its long aliphatic chain and multiple amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- typically involves the reaction of decanoic acid with a series of ethylenediamine derivatives. The process begins with the activation of decanoic acid, followed by successive nucleophilic substitutions with ethylenediamine and its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion. The final product is purified through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted amides, amines, and alcohols, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- is used as a building block for synthesizing more complex molecules. Its multiple amine groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and as a ligand for certain receptors. Its structure allows it to interact with various biomolecules, making it a subject of interest in biochemical studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be used in drug development, particularly in designing molecules that can modulate specific pathways.
Industry
In industrial applications, Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- is used in the production of specialty chemicals, surfactants, and polymers. Its unique properties make it valuable in formulating products with specific characteristics.
Mécanisme D'action
The mechanism of action of Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can influence various cellular pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide
- Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-
Uniqueness
Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- is unique due to its specific chain length and the arrangement of its amine groups. This structure imparts distinct chemical and physical properties, making it suitable for applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
68834-09-3 |
|---|---|
Formule moléculaire |
C18H41N5O |
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]decanamide |
InChI |
InChI=1S/C18H41N5O/c1-2-3-4-5-6-7-8-9-18(24)23-17-16-22-15-14-21-13-12-20-11-10-19/h20-22H,2-17,19H2,1H3,(H,23,24) |
Clé InChI |
HPVWQYBTEBHXHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NCCNCCNCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


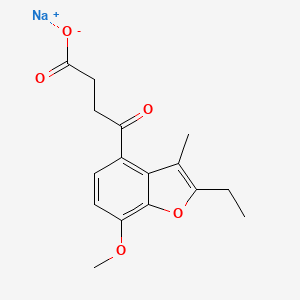


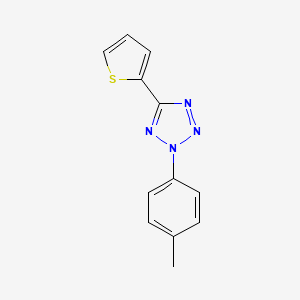

![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
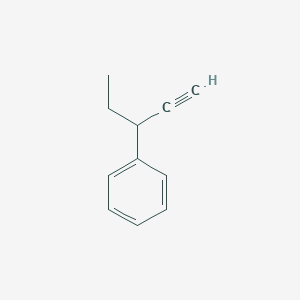

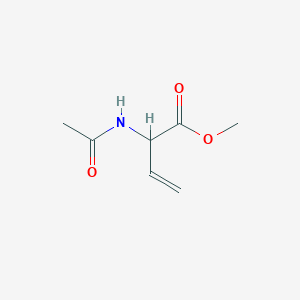
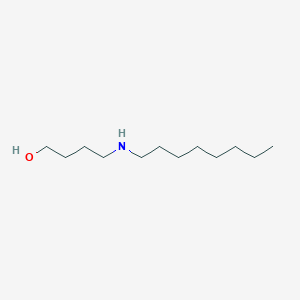
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
